7,2'-Dimethoxyflavone

Übersicht

Beschreibung

7,2’-DIMETHOXYFLAVON ist eine natürlich vorkommende Flavonoidverbindung, die in verschiedenen Pflanzen vorkommt. Flavonoide sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften. 7,2’-DIMETHOXYFLAVON hat aufgrund seiner potenziellen therapeutischen Anwendungen und seiner Rolle in verschiedenen biochemischen Prozessen Aufmerksamkeit erregt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7,2’-DIMETHOXYFLAVON erfolgt typischerweise durch Methylierung von Flavonoidvorläufern. Ein übliches Verfahren umfasst die Verwendung von Dimethylsulfat oder Methyliodid als Methylierungsmittel in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von 7,2’-DIMETHOXYFLAVON kann die großtechnische Extraktion aus pflanzlichen Quellen oder die chemische Synthese umfassen. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mittels chromatographischer Verfahren. Die chemische Synthese im industriellen Maßstab erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7,2’-DIMETHOXYFLAVON unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroflavone umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Flavonstruktur einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Flavonoidderivate.

Reduktion: Dihydroflavone.

Substitution: Halogenierte oder nitrierte Flavonoidverbindungen.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 7,2'-dimethoxyflavone. A notable investigation involved the extraction of compounds from Daphnopsis costaricensis, where both this compound and 7,8-dimethoxyflavone were shown to significantly inhibit interleukin-4 production in mast cells. This was confirmed through experiments on RBL-2H3 cells, which demonstrated that these compounds could ameliorate symptoms associated with atopic dermatitis by reducing inflammation and epidermal thickness in mouse models .

Anticancer Potential

The compound has also been studied for its potential as an aromatase inhibitor, which is crucial for the prevention and treatment of hormone-dependent cancers. Research indicated that methylated flavones, including this compound, exhibit higher stability against metabolic degradation compared to their unmethylated counterparts. This property allows for better bioavailability and efficacy in inhibiting aromatase activity .

Table 1: Aromatase Inhibition Potency of Methylated Flavones

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 7-Hydroxyflavone | 0.50 | Most potent inhibitor |

| 7-Methoxyflavone | 1.9 | Slightly less potent than unmethylated analogs |

| 7,4'-Dimethoxyflavone | 3.2 | Comparable potency to other methylated flavones |

| This compound | TBD | Under investigation for similar properties |

Metabolic Health Benefits

Another area of research involves the role of this compound in enhancing physical fitness performance and muscular endurance. A study on black ginger extract (which contains various flavonoids) showed that administration improved energy metabolism and reduced inflammatory markers in muscle tissues. The findings suggest that flavonoids like this compound may activate AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis .

Case Study: Atopic Dermatitis Model

In a controlled experiment using an oxazolone-induced mouse model for atopic dermatitis, treatment with Daphnopsis costaricensis extract containing this compound resulted in significant reductions in symptoms such as erythema and swelling. Histological analysis revealed decreased mast cell infiltration and reduced epidermal thickness compared to control groups .

Case Study: Hormonal Cancers

In vitro studies demonstrated that this compound effectively inhibited the growth of hormone-sensitive cancer cell lines by modulating aromatase activity. The compound's high intestinal absorption rates suggest its potential for clinical applications in hormone-dependent cancer therapies .

Wirkmechanismus

The mechanism of action of 7,2’-DIMETHOXYFLAVONE involves several molecular targets and pathways:

Anti-inflammatory Action: It inhibits cyclooxygenase enzymes (COX-1 and COX-2) and reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta.

Antioxidant Action: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.

Molecular Pathways: It activates the phosphatidylinositol 3-kinase-Akt pathway, leading to the activation of the mammalian target of rapamycin pathway, which is crucial for protein synthesis and muscle growth.

Vergleich Mit ähnlichen Verbindungen

7,2’-DIMETHOXYFLAVON kann mit anderen ähnlichen Flavonoidverbindungen verglichen werden:

5-Hydroxy-3,7-Dimethoxyflavone: Diese Verbindung hat ähnliche entzündungshemmende und antioxidative Eigenschaften, unterscheidet sich aber in ihrem Hydroxylierungsmuster.

5,7-Dimethoxyflavone: Eine weitere eng verwandte Verbindung mit ähnlichen biologischen Aktivitäten, jedoch unterschiedlichen molekularen Zielstrukturen.

5-Hydroxy-7,4'-Dimethoxyflavone: Bekannt für seine antifungiziden Eigenschaften, weist diese Verbindung ebenfalls strukturelle Ähnlichkeiten mit 7,2’-DIMETHOXYFLAVON auf.

Die Einzigartigkeit von 7,2’-DIMETHOXYFLAVON liegt in seinem spezifischen Substitutionsschema, das seine biologische Aktivität und seine potenziellen therapeutischen Anwendungen beeinflusst.

Biologische Aktivität

7,2'-Dimethoxyflavone is a flavonoid compound known for its diverse biological activities. This article reviews the significant research findings related to its biological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The data presented are derived from various studies to provide a comprehensive overview of the compound's potential therapeutic applications.

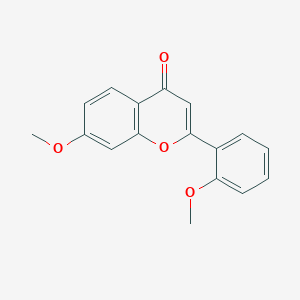

Chemical Structure

This compound has the following chemical structure:

This structure features two methoxy groups at the 7 and 2' positions of the flavone backbone, which significantly influence its biological properties.

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against:

- Breast Cancer (MCF-7) : Induces apoptosis via caspase activation.

- Prostate Cancer (PC3) : Inhibits cell proliferation and induces cell cycle arrest.

- Lung Cancer (A549) : Demonstrates anti-invasive properties.

The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| PC3 | 20 | Cell cycle arrest |

| A549 | 25 | Anti-invasive activity |

2. Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that it effectively reduces levels of TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

The compound exhibits notable antimicrobial effects against various pathogens. Its activity is particularly pronounced against:

- Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.

- Fungi : Shows antifungal activity against Candida albicans.

The following table outlines the antimicrobial efficacy of this compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Klebsiella pneumoniae | 40 |

| Candida albicans | 30 |

4. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception. It exhibits significant free radical scavenging activity, which contributes to its protective effects against oxidative stress-related diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Mechanisms : A study published in Phytochemistry examined the compound's ability to induce apoptosis in MCF-7 cells through mitochondrial pathways and caspase activation.

- Anti-inflammatory Effects : Research in Pharmacological Research demonstrated that treatment with this compound reduced inflammation markers in a mouse model of rheumatoid arthritis.

- Antimicrobial Properties : An investigation reported in Journal of Medicinal Chemistry highlighted the compound's effectiveness against drug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Eigenschaften

CAS-Nummer |

62536-78-1 |

|---|---|

Molekularformel |

C17H14O4 |

Molekulargewicht |

282.29 g/mol |

IUPAC-Name |

7-methoxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3 |

InChI-Schlüssel |

WVWDHKIZBHIGJE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.